Ethyl 9-chlorononanoate
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Overview
Description
Ethyl 9-chlorononanoate is an organic compound with the molecular formula C11H21ClO2. It is an ester derived from nonanoic acid and ethanol, with a chlorine atom attached to the ninth carbon of the nonanoic acid chain. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 9-chlorononanoate can be synthesized through the esterification of 9-chlorononanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-chlorononanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed back to 9-chlorononanoic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Substitution: Depending on the nucleophile, products can include 9-hydroxynonanoic acid, 9-aminononanoic acid, or 9-mercaptononanoic acid.
Reduction: 9-chlorononan-1-ol.
Hydrolysis: 9-chlorononanoic acid and ethanol.
Scientific Research Applications
Ethyl 9-chlorononanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which ethyl 9-chlorononanoate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the ester group is converted to an alcohol. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparison with Similar Compounds
Ethyl 9-chlorononanoate can be compared with other similar compounds, such as:
Ethyl nonanoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
9-chlorononanoic acid: The parent acid of this compound, which can be used to synthesize the ester.
This compound is unique due to the presence of both the ester and chlorine functional groups, which confer distinct reactivity and applications.
Properties
Molecular Formula |
C11H21ClO2 |
---|---|
Molecular Weight |
220.73 g/mol |
IUPAC Name |
ethyl 9-chlorononanoate |
InChI |
InChI=1S/C11H21ClO2/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h2-10H2,1H3 |
InChI Key |
NAFLXQOGBSWTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCl |
Origin of Product |
United States |
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